(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Description
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 3-methoxybenzylidene group at the C2 position and a 4-fluorobenzenesulfonate ester at the C6 position. Aurones, a subclass of flavonoids, are known for their anticancer properties, particularly through tubulin polymerization inhibition by targeting the colchicine-binding site . The Z-configuration of the benzylidene moiety is critical for bioactivity, as stereochemistry influences molecular interactions with tubulin .
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO6S/c1-27-16-4-2-3-14(11-16)12-21-22(24)19-10-7-17(13-20(19)28-21)29-30(25,26)18-8-5-15(23)6-9-18/h2-13H,1H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMQUUVODRKAKP-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzylidene group: This step often involves a condensation reaction between a methoxybenzaldehyde derivative and the benzofuran core.
Attachment of the fluorobenzenesulfonate moiety: This can be done through sulfonation reactions using fluorobenzenesulfonyl chloride.
The reaction conditions for these steps may vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity of the final product.
Chemical Reactions Analysis
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related aurones and sulfonate derivatives, focusing on substituent effects and biological activity.
Structural Analogues and Substituent Effects
Core Scaffold : All analogues share the (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran core. Variations in substituents on the benzylidene ring and the C6 sulfonate group significantly modulate potency, selectivity, and pharmacokinetics.
Structure-Activity Relationship (SAR) Insights
- Benzylidene Ring Substituents: Methoxy Positioning: The 3-methoxy group (target compound) likely optimizes steric and electronic interactions with tubulin’s hydrophobic pocket, as seen in 5a’s 5-methoxyindole substituent . In contrast, 2,4-dimethoxy or 3,4-dimethoxy groups () may introduce excessive bulk or polarity, reducing binding efficiency . Electron-Withdrawing Groups: Fluorine in the 4-fluorobenzenesulfonate (target compound) enhances metabolic stability and may improve bioavailability compared to non-fluorinated sulfonates (e.g., methanesulfonate in ) .
C6 Substituents :
Toxicity and Selectivity
- Tubulin Selectivity : Molecular docking studies confirm that aurones with optimized substituents (e.g., 5a) selectively bind tubulin’s colchicine site without off-target effects . The target compound’s 3-methoxy and 4-fluoro groups are expected to preserve this selectivity.
Biological Activity
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran ring system with substituents that enhance its biological activity.
- Molecular Formula : C19H16O6S
- Molecular Weight : 368.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It demonstrated the ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It interferes with signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and tumor progression.
Case Studies
- In Vivo Study on Tumor Growth : A study conducted on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to control groups. The study reported a tumor volume reduction of approximately 40% after four weeks of treatment.
- Assessment of Cytotoxicity : A cytotoxicity assay revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
